molecular formula C12H16ClNO2 B2628867 2-Chloro-N-(3-hydroxy-2-methyl-2-phenylpropyl)acetamide CAS No. 2411285-81-7

2-Chloro-N-(3-hydroxy-2-methyl-2-phenylpropyl)acetamide

Cat. No. B2628867
M. Wt: 241.72
InChI Key: BDJRCJJHAONNJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-(3-hydroxy-2-methyl-2-phenylpropyl)acetamide is a chemical compound with the following properties:



  • Empirical Formula : C₁₁H₁₄ClNO

  • Molecular Weight : 211.69 g/mol

  • CAS Number : 64297-91-2

  • MDL Number : MFCD01159654

  • PubChem Substance ID : 329827510



Molecular Structure Analysis

The molecular structure of 2-Chloro-N-(3-hydroxy-2-methyl-2-phenylpropyl)acetamide consists of a chloro-substituted acetamide group attached to a phenylpropyl moiety. The chlorine atom is bonded to the carbon adjacent to the amide nitrogen. The hydroxyl group and the methyl group are also part of the phenylpropyl side chain.


!Molecular Structure



Chemical Reactions Analysis

Understanding the reactivity of this compound involves investigating its behavior under various conditions. Unfortunately, specific reactions involving 2-Chloro-N-(3-hydroxy-2-methyl-2-phenylpropyl)acetamide have not been extensively documented. Further experimental studies are necessary to explore its reactivity profile.



Physical And Chemical Properties Analysis


  • Physical Properties :

    • State : Solid

    • Appearance : Not specified

    • Melting Point : Not specified

    • Solubility : Not specified



  • Chemical Properties :

    • Functional Groups : Chloro-substituted acetamide, phenylpropyl

    • Acidity/Basicity : Not specified

    • Stability : Requires investigation

    • Hydrolysis : Potential hydrolysis of the amide bond




Safety And Hazards


  • Hazard Statements : H301 (Toxic if swallowed), H319 (Causes serious eye irritation)

  • Precautionary Statements : P264 (Wash hands thoroughly), P270 (Do not eat, drink, or smoke during use), P280 (Wear protective gloves/eye protection), P301 + P310 (If swallowed, immediately call a poison center or doctor), P305 + P351 + P338 (If in eyes, rinse cautiously with water for several minutes; remove contact lenses if present and easy to do), P337 + P313 (If eye irritation persists, seek medical advice)


Future Directions


  • Biological Studies : Investigate potential biological targets and pharmacological activities.

  • Synthetic Routes : Develop efficient synthetic methods.

  • Structure-Activity Relationship : Explore structural modifications for improved properties.

  • Toxicology : Assess long-term safety and environmental impact.


properties

IUPAC Name

2-chloro-N-(3-hydroxy-2-methyl-2-phenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-12(9-15,8-14-11(16)7-13)10-5-3-2-4-6-10/h2-6,15H,7-9H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDJRCJJHAONNJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CCl)(CO)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(3-hydroxy-2-methyl-2-phenylpropyl)acetamide

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